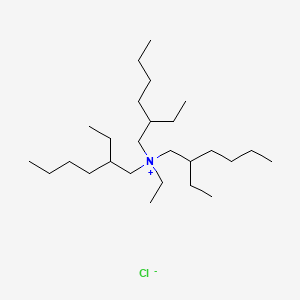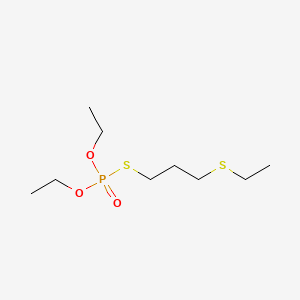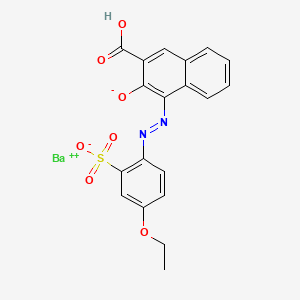
Barium 4-((4-ethoxy-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound is characterized by its azo group (-N=N-) which is responsible for its chromophoric properties, making it valuable in the textile and printing industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Barium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxy-2-sulfonatophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound. The final step involves the addition of barium chloride to precipitate the barium salt of the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial for large-scale production.
化学反应分析
Types of Reactions
Barium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group typically leads to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but may include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding aromatic amines.
Substitution: Substituted derivatives of the original compound, depending on the electrophile introduced.
科学研究应用
Barium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
作用机制
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can interact with different molecular targets, leading to changes in the electronic structure of the compound. This interaction is crucial for its color properties and its ability to form complexes with other molecules. The pathways involved often include electron transfer processes and the formation of intermediate species that contribute to the compound’s reactivity.
相似化合物的比较
Similar Compounds
- Barium 4-[(4-methyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
- Barium 4-[(4-chloro-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
- Barium 4-[(4-nitro-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
Uniqueness
Barium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is unique due to the presence of the ethoxy group, which influences its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various industries.
属性
CAS 编号 |
84696-57-1 |
|---|---|
分子式 |
C19H14BaN2O7S |
分子量 |
551.7 g/mol |
IUPAC 名称 |
barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-ethoxybenzenesulfonate |
InChI |
InChI=1S/C19H16N2O7S.Ba/c1-2-28-12-7-8-15(16(10-12)29(25,26)27)20-21-17-13-6-4-3-5-11(13)9-14(18(17)22)19(23)24;/h3-10,22H,2H2,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI 键 |
KVIBEBDEXZAHGW-UHFFFAOYSA-L |
规范 SMILES |
CCOC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


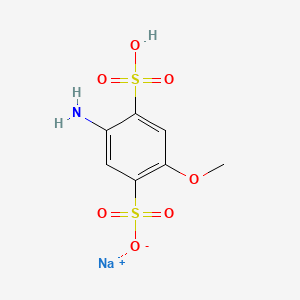
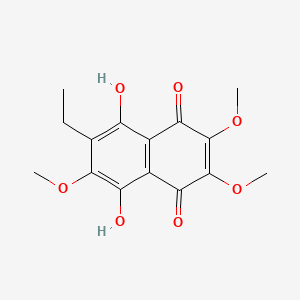

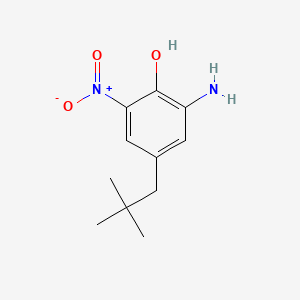
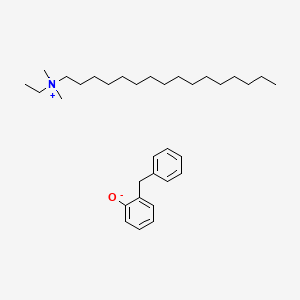
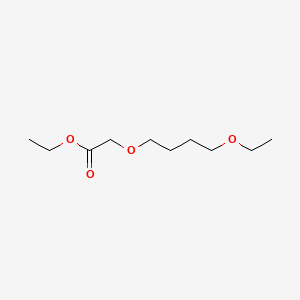
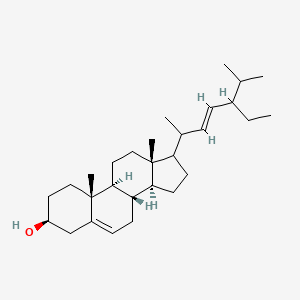
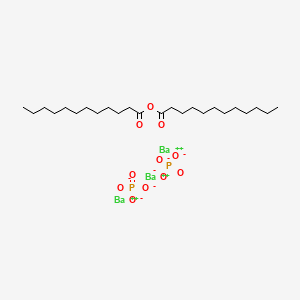
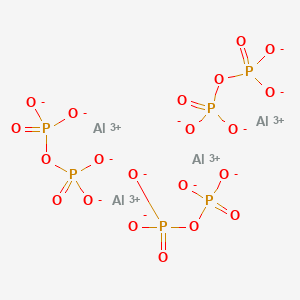
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
